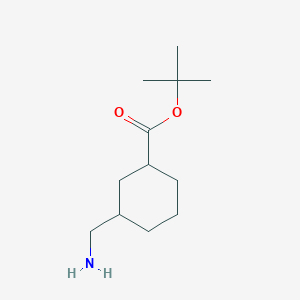![molecular formula C18H22N4O2S B2696678 2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 953217-36-2](/img/structure/B2696678.png)
2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a thiazolo[3,2-a]pyrimidin-3-yl group, a tert-butyl group, and a pyridin-2-ylmethyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in pi stacking interactions and hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-rich nitrogen and sulfur atoms in the thiazolo[3,2-a]pyrimidin-3-yl group, as well as the electron-withdrawing carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents, while the presence of aromatic rings could increase its stability .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
- Antimicrobial Activity : Some compounds similar to the queried chemical structure, specifically those incorporating thiazolo[3,2-a]pyrimidine and pyridine moieties, have been studied for their antimicrobial properties. For instance, compounds synthesized using similar structural motifs showed promising antimicrobial activities, as reported by Bondock, Rabie, Etman, & Fadda (2008) and Farag, Kheder, & Mabkhot (2009).
- Anti-inflammatory Properties : Compounds structurally related to the query have shown potential in anti-inflammatory applications. For instance, thiazolopyrimidine derivatives exhibited significant anti-inflammatory activity in research conducted by Selvam, Karthik, Palanirajan, & Ali (2012).
Applications in Cancer Research
- Antitumor Activities : Several studies have focused on the synthesis of compounds with pyrimidine and thiazole moieties for potential use in cancer therapy. For example, Gomha, Abdallah, Al-showiman, Morad, & Mabkhot (2017) synthesized novel thiadiazoles and pyrazolines incorporating pyridopyrimidinone for their potential anti-breast cancer properties.
Applications in Pain Management
- Antinociceptive Activity : Research into thiazolopyrimidine derivatives, which are structurally related to the query compound, has also shown promising results in pain management. A study by Altenbach et al. (2008) identified a compound with potent antinociceptive activity in pain models.
Synthesis and Characterization
- Heterocyclic Synthesis : The synthesis of heterocyclic compounds using structures similar to the queried compound has been a significant area of research. Studies like those conducted by El-Maghraby, Ali, Ahmed, & El-Gaby (2002) and Abu-Zied (2007) have focused on synthesizing and characterizing novel heterocycles incorporating thiazole and pyrimidine.
Insecticidal Potential
- Insecticidal Activity : Some compounds with structural similarities to the queried chemical have been studied for their potential use as insecticides. Research by Fadda et al. (2017) and Deohate & Palaspagar (2020) demonstrated the insecticidal efficacy of compounds including thiazole and pyrimidine moieties.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(7-tert-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-18(2,3)14-9-16(24)22-13(11-25-17(22)21-14)8-15(23)20-10-12-6-4-5-7-19-12/h4-7,9,13H,8,10-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPIJNJNFXARQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2696595.png)
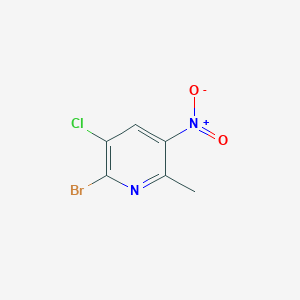
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2696598.png)

![Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2696603.png)
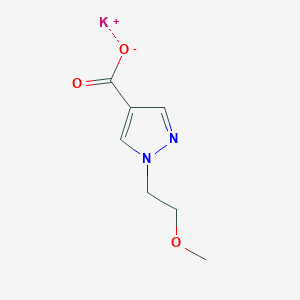
methanone](/img/structure/B2696607.png)
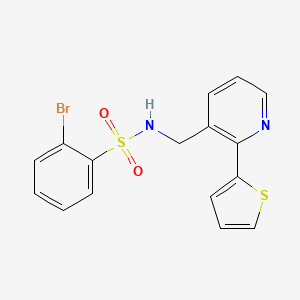


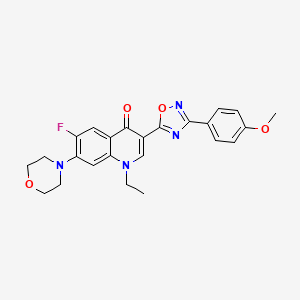
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)
